Tert-butyl 2-aminophenoxyacetate
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Overview
Description
Tert-butyl 2-(2-aminophenoxy)acetate is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the ortho position and a tert-butyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminophenoxy)acetate typically involves the esterification of 2-(2-aminophenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-(2-aminophenoxy)acetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(2-aminophenoxy)ethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-(2-aminophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 2-(3-aminophenoxy)acetate: Similar structure but with the amino group at the meta position.
Tert-butyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the para position.
Tert-butyl 2-(2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: Tert-butyl 2-(2-aminophenoxy)acetate is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties compared to its meta and para counterparts.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminophenoxy)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |
InChI Key |
BLZPXADKLVRVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1N |
Origin of Product |
United States |
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